
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium is a compound that combines methanol, a simple alcohol, with 1,2,3,4,5-pentamethylcyclopentane, a highly substituted cyclopentane, and titanium, a transition metal
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-pentamethylcyclopentane typically involves the reaction of 2,3,4,5-tetramethyl-2-cyclopentenone with methylmagnesium chloride . This reaction proceeds through a three-step process, which includes the formation of intermediate compounds before yielding the final product . The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of methanol;1,2,3,4,5-pentamethylcyclopentane;titanium may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time. Additionally, the use of catalysts may be employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of titanium, which may result in the formation of titanium oxides or other related compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation states of titanium, potentially forming titanium hydrides or other reduced species.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups or atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield titanium oxides, while reduction reactions may produce titanium hydrides. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Methanol;1,2,3,4,5-pentamethylcyclopentane;titanium has several scientific research applications, including:
Chemistry: The compound is used as a precursor to various ligands, such as 1,2,3,4,5-pentamethylcyclopentadienyl, which are important in organometallic chemistry. These ligands can form complexes with transition metals, which are used as catalysts in various chemical reactions.
Wirkmechanismus
The mechanism of action of methanol;1,2,3,4,5-pentamethylcyclopentane;titanium involves its interaction with various molecular targets and pathways. In chemical reactions, the compound can act as a ligand, forming complexes with transition metals and facilitating various catalytic processes . In biological systems, the compound can participate in electron transfer reactions, playing a role in the regeneration of NADH and other metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methanol;1,2,3,4,5-pentamethylcyclopentane;titanium include:
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl, used in organometallic chemistry.
Cyclopentadienyl Compounds: Various cyclopentadienyl compounds that form complexes with transition metals and are used as catalysts in chemical reactions.
Uniqueness
This compound is unique due to its combination of methanol, a highly substituted cyclopentane, and titanium. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications. Its ability to form stable complexes with transition metals and participate in electron transfer reactions sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C13H32O3Ti |
|---|---|
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
methanol;1,2,3,4,5-pentamethylcyclopentane;titanium |
InChI |
InChI=1S/C10H20.3CH4O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h6-10H,1-5H3;3*2H,1H3; |
InChI-Schlüssel |
WSOIAGGRBFCASL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C1C)C)C)C.CO.CO.CO.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)
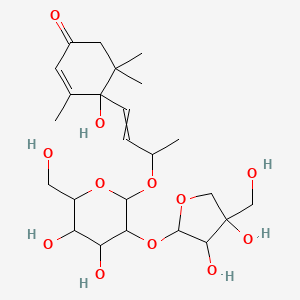

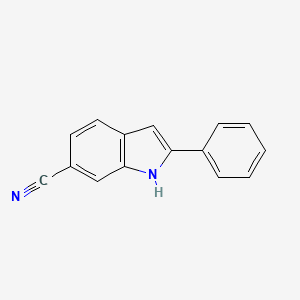



![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B12432674.png)
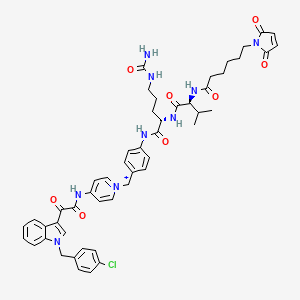
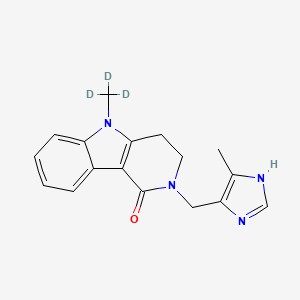
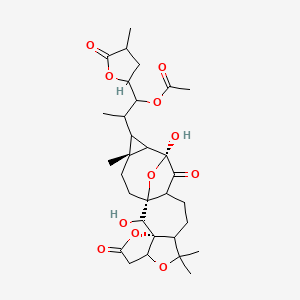


![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)
